molecular formula C₂₅H₃₃NO₉ B1153284 Mitiglinide Acyl-β-D-glucuronide

Mitiglinide Acyl-β-D-glucuronide

Cat. No.: B1153284
M. Wt: 491.53
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acyl-β-D-glucuronides are critical phase II metabolites formed via glucuronidation, a process mediated by uridine diphosphate glucuronosyltransferases (UGTs). These metabolites exhibit diverse pharmacokinetic and pharmacodynamic properties, influencing their clinical relevance .

Properties

Molecular Formula

C₂₅H₃₃NO₉

Molecular Weight

491.53

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acyl-β-D-Glucuronide Compounds

Enzyme Inhibition Potency (CYP2C8)

Acyl-β-D-glucuronides vary significantly in their ability to inhibit CYP2C8, a key enzyme in the metabolism of drugs like repaglinide and cerivastatin.

Compound CYP2C8 IC50 (μM) Clinical Impact References
Clopidogrel acyl-β-D-glucuronide 10.9–51* Time-dependent inhibition; increases repaglinide AUC by 4–5x
Gemfibrozil 1-O-β-glucuronide <10 Strong, irreversible CYP2C8 inhibition; high DDI risk
Candesartan acyl-β-D-glucuronide 18.9 Moderate inhibition; lower risk than gemfibrozil


*Clopidogrel’s glucuronide exhibits variable IC50 values across studies due to differences in experimental conditions (e.g., enzyme sources, assay types) .

Key Findings :

  • Clopidogrel acyl-β-D-glucuronide acts as a time-dependent CYP2C8 inhibitor, causing sustained enzyme inactivation (60–85% inhibition during chronic dosing) .
  • Gemfibrozil’s glucuronide is more potent, often used as a diagnostic inhibitor of CYP2C8 .
Transporter Interactions (OATP1B1)

OATP1B1-mediated hepatic uptake is another critical site of DDIs.

Compound OATP1B1 IC50 (μM) Clinical Relevance References
Clopidogrel acyl-β-D-glucuronide 51 Weak inhibition; minor impact on statins
Repaglinide acyl-β-D-glucuronide Not reported Substrate of OATP1B1 and CYP3A4

Key Findings :

  • Clopidogrel’s glucuronide inhibits OATP1B1 less potently than CYP2C8, with minimal effects on simvastatin pharmacokinetics .
  • Modeling suggests that reducing its OATP1B1 Ki to 0.1 μM (from 10.9 μM) would significantly increase repaglinide exposure, highlighting assay-dependent variability .
Structural and Mechanistic Insights
  • Clopidogrel acyl-β-D-glucuronide : Docking simulations show its thiophene moiety aligns with CYP2C8’s active site, enabling reactive metabolite formation and enzyme inactivation .
  • Gemfibrozil 1-O-β-glucuronide : Its carboxylic acid group facilitates covalent binding to CYP2C8, leading to irreversible inhibition .
  • Candesartan acyl-β-D-glucuronide : Demonstrates intermediate CYP2C8 inhibition but lacks strong transporter effects .
Clinical Implications
  • Gemfibrozil : High DDI risk; contraindicated with CYP2C8-sensitive drugs due to potent and prolonged enzyme inhibition .

Data Gaps and Limitations

  • Mitiglinide Acyl-β-D-glucuronide: No direct data were identified in the provided evidence. Comparisons rely on structural analogs.
  • Discrepancies in IC50 Values : Variability in reported IC50s (e.g., clopidogrel’s glucuronide) underscores the need for standardized assay protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.